3-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methoxy group at the 3-position. The thiadiazole ring is further functionalized with a thioether-linked ethyl chain terminating in a 2-oxo-2-(phenylamino)ethyl moiety.
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-25-14-9-5-6-12(10-14)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFNXTJDQLEJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a methoxy group, a thiadiazole moiety, and a benzamide structure, which contribute to its diverse pharmacological properties. The exploration of its biological activity has revealed potential applications in treating various diseases, particularly cancer.
Structural Characteristics
The molecular formula of 3-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is CHNO, with a molecular weight of approximately 414.5 g/mol. The unique combination of functional groups enhances its biological activity while providing stability and selectivity towards certain biological targets.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole moiety are known for their diverse pharmacological properties, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various microbial strains.
- Anticancer Properties : Several studies have demonstrated the potential of thiadiazole derivatives to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), which plays a critical role in nucleotide synthesis.
The biological activity of 3-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is primarily attributed to its interactions with specific biological targets:
- Binding Affinity : Molecular docking studies suggest that this compound can effectively bind to enzymes such as DHFR. This binding may disrupt metabolic pathways critical for microbial survival and proliferation.
- Cytotoxicity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
Table 1: Anticancer Activity Against Cell Lines
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%. Values for the target compound are to be determined based on ongoing studies.
Case Studies
A notable study investigated the anticancer activities of various thiadiazole derivatives, including those structurally related to 3-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-y). The most active compound exhibited significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values comparable to standard chemotherapeutics like cisplatin.
Scientific Research Applications
3-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential biological activities, particularly in oncology and antimicrobial research. It integrates a methoxy group, a thiadiazole moiety, and a phenylamino group, which contribute to its diverse pharmacological properties. Compounds containing the 1,3,4-thiadiazole moiety are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Scientific Research Applications
This compound is characterized by its unique structural features and is used as a versatile material in scientific research. The presence of specific functional groups in the molecule suggests potential areas for investigation. The compound's molecular formula is C18H16N4O3S2, and it has a molecular weight of approximately 400.47.
Potential biological activities:
- Antimicrobial: Compounds containing the 1,3,4-thiadiazole moiety are known for their antimicrobial activities.
- Antifungal: Compounds containing the 1,3,4-thiadiazole moiety are known for their antifungal activities.
- Anticancer: Compounds containing the 1,3,4-thiadiazole moiety are known for their anticancer activities. Preliminary studies indicate that it may act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis and cell proliferation. The inhibition of DHFR can lead to anticancer effects by disrupting DNA synthesis in rapidly dividing cells.
- Oncology and anti-inflammatory research: This compound exhibits significant biological activities, particularly in the fields of oncology and anti-inflammatory research.
Interaction Studies:
- Interaction studies involving similar compounds focus on its binding affinity to various biological targets.
- Molecular docking studies have indicated that this compound can effectively bind to specific enzymes such as dihydrofolate reductase (DHFR), suggesting its potential as an inhibitor in metabolic pathways critical for microbial survival and proliferation.
Structure-Activity Relationship:
- The differences in the substitution and presence of the pharmacophore ring in the final thiazolidin-4-one derivatives of the 1,3,4-oxadiazole/thiadiazole ring played a crucial role in improving the overall biological potential .
- The presence of an electron-donating group (-OCH3) at the para position in the synthesized compound increased the anticancer and antioxidant potential .
- The presence of electron-withdrawing groups (Cl/Br) at the para position in the synthesized compound increased the antimicrobial potential against all Gram-(+ve) and Gram-(−ve) bacterial strains, as well as fungal strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs differ in substituents on the benzamide, thiadiazole, and side chains. Key comparisons include:
Electronic and Steric Effects
- Methoxy vs.
- Thioether Linkage : The thioethyl chain in the target compound may improve membrane permeability compared to oxygen or nitrogen linkages in analogs like 5a .
Molecular Docking and Target Interactions
The oxo group may form hydrogen bonds with catalytic residues, as seen in similar kinase inhibitors.
Q & A
Q. How is 3-methoxy-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide synthesized, and what analytical techniques confirm its purity and structure?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 2-benzamidoacetic acid (via condensation of benzoyl chloride with glycine) followed by cyclization with thiosemicarbazide derivatives. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) is used to form the thiadiazole core . Purification via recrystallization (e.g., DMSO/water mixtures) and characterization techniques include:
- TLC (chloroform:acetone, 3:1) for reaction monitoring .
- NMR (¹H/¹³C, 400 MHz) to confirm substituent integration and connectivity .
- IR spectroscopy (KBr pellets) for functional group analysis (e.g., C=O at ~1670 cm⁻¹, NH at ~3300 cm⁻¹) .
- Mass spectrometry (FAB or ESI) for molecular ion validation (e.g., m/z 384 [M+H]⁺ in analogous compounds) .
Q. What spectroscopic and crystallographic methods resolve the molecular structure of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction determines absolute configuration and hydrogen-bonding networks. For example, centrosymmetrical dimers via N–H⋯N interactions (R factor = 0.08) stabilize crystal packing .
- ¹H NMR in DMSO-d₆ identifies amide protons (δ 10.2–10.7 ppm) and aromatic resonances (δ 7.2–8.9 ppm) .
- IR confirms thiadiazole C–N stretching (~1505 cm⁻¹) and carbonyl groups (1649–1670 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, pH) influence yield and purity during synthesis?
Methodological Answer:
- Solvent choice : Ethanol or pyridine facilitates intermediate formation (e.g., benzamide coupling), while concentrated H₂SO₄ promotes cyclization .
- Catalysts : POCl₃ enhances thiadiazole ring closure but requires strict stoichiometric control (e.g., 3:1 POCl₃:substrate ratio) .
- pH adjustment : Ammonia (pH 8–9) precipitates products, minimizing side reactions . Yield optimization (up to 97%) is achieved by prolonging reaction times (24 hours) in H₂SO₄ .
Q. What strategies address contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- DFT calculations : Compare predicted vs. observed NMR chemical shifts (e.g., δ 7.5–8.0 ppm for aromatic protons) to validate tautomeric forms .
- X-ray crystallography : Resolves discrepancies in molecular conformation (e.g., planarity of the thiadiazole ring) .
- Dynamic NMR : Detects rotational barriers in amide bonds (e.g., coalescence temperature studies in DMSO) .
Q. What in vitro assays evaluate anticancer activity, and how do structural modifications affect potency?
Methodological Answer:
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ determination), with comparisons to derivatives lacking the methoxy group .
- SAR studies :
- The 3-methoxybenzamide moiety enhances cellular uptake via lipophilicity (logP ~2.5) .
- Substitution of the phenylamino group with electron-withdrawing groups (e.g., NO₂) increases apoptosis induction .
- Enzyme inhibition : PFOR enzyme assays link amide anion formation (observed via IR) to metabolic disruption in anaerobic cells .
Q. How are stability and degradation profiles assessed under physiological conditions?
Methodological Answer:
- HPLC-UV/MS : Monitors degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C .
- Forced degradation studies : Exposure to heat (40–60°C), light, and oxidizers (H₂O₂) identifies labile groups (e.g., thioether oxidation to sulfoxide) .
- Metabolite identification : Liver microsome incubations with LC-MS/MS detect phase I/II metabolites (e.g., glucuronidation at the benzamide group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
